![molecular formula C23H23NO6 B2963825 N-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methylbenzenesulfonamide CAS No. 1029776-36-0](/img/structure/B2963825.png)
N-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methylbenzenesulfonamide
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Description
Scientific Research Applications
Cyclooxygenase-2 Inhibitors
Research has led to the synthesis and evaluation of derivatives that inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes, with the introduction of a fluorine atom enhancing COX1/COX-2 selectivity. This work has identified potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Carbonic Anhydrase Inhibitors
A series of N-acylbenzenesulfonamide dihydro-1,3,4-oxadiazole hybrids were designed to target tumor-associated carbonic anhydrase isoforms IX and XII, showing selectivity towards these enzymes. The study highlights the role of substitution patterns and stereochemistry in determining activity and selectivity towards carbonic anhydrase isozymes (Bianco et al., 2017).
Anticancer Activity
Substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and showed moderate to excellent anticancer activity against various cancer cell lines. This research indicates the potential of these compounds as anticancer agents, with some derivatives showing higher activity than the reference drug (Ravinaik et al., 2021).
properties
IUPAC Name |
(2-oxo-2-propan-2-yloxyethyl) 2-(4-ethoxyphenyl)-1-oxoisoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-4-28-17-11-9-16(10-12-17)24-13-20(18-7-5-6-8-19(18)22(24)26)23(27)29-14-21(25)30-15(2)3/h5-13,15H,4,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKDGDYMTMCAPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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